3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride
Overview
Description
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid .
Synthesis Analysis
Adamantane and its derivatives can be synthesized from several precursors. For example, memantine hydrochloride, a medicine used for the treatment of Alzheimer’s disease, can be synthesized from 1,3-dimethyl-adamantane via N-formamido-3,5-dimethyl-adamantane .Molecular Structure Analysis
Adamantane is a highly symmetrical molecule that resembles the framework of a diamond. It consists of three cyclohexane rings arranged in the “armchair” conformation .Chemical Reactions Analysis
Adamantane and its derivatives can undergo various chemical reactions. For instance, N-Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media .Physical and Chemical Properties Analysis
Adamantane is a solid at room temperature with a melting point of 270-280°C. It is insoluble in water but soluble in organic solvents .Scientific Research Applications
Neurodegenerative Disease Research
Research on adamantane-based scaffolds, including 3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride, has shown significant potential for the treatment of neurodegenerative diseases. The pharmacological potential of adamantane derivatives, such as amantadine and memantine, has been well-established in treating dementia, Alzheimer's, and Parkinson's diseases. Comparative analysis of over 75 natural and synthetic adamantane derivatives highlights the promising directions for further studies in biochemistry, pharmacology, and neurology, aiming at developing new therapeutic agents for neurodegenerative disorders (Dembitsky, Gloriozova, & Poroikov, 2020).
Antimicrobial Applications
Adamantylated compounds, including those related to this compound, have garnered attention for their antimicrobial properties. The synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds have been explored, with a focus on creating highly effective and selective drugs. This area of research is promising for the development of novel antimicrobial agents (Shokova & Kovalev, 2013).
Antioxidant and Anti-inflammatory Properties
Studies have also explored the broader pharmacological effects of compounds related to this compound, such as Chlorogenic Acid (CGA), which exhibits antioxidant, anti-inflammatory, and other therapeutic roles. These include hepatoprotective, cardioprotective, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension effects, and modulation of lipid and glucose metabolism. This highlights a potential area for the use of adamantane derivatives in managing and treating various metabolic disorders (Naveed et al., 2018).
Application in Metal Surface Treatment
The unique properties of adamantane derivatives are not limited to biomedical applications but extend to industrial applications such as metal surface treatment. The use of organic corrosion inhibitors, including adamantane-based compounds, in acidic solutions for cleaning and protecting metal surfaces has been reviewed, indicating the versatility of these compounds beyond pharmaceutical uses (Goyal et al., 2018).
Mechanism of Action
Target of Action
For instance, 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA), a compound with an adamantane structure, has been identified as a potent inhibitor of the soluble epoxide hydrolase (sEH) . sEH plays a crucial role in the metabolism of endogenous constituents involved in blood pressure regulation and vascular inflammation .
Mode of Action
For example, AUDA has been shown to inhibit the activity of sEH, thereby affecting the metabolism of endogenous constituents .
Biochemical Pathways
For instance, AUDA, by inhibiting sEH, affects the metabolism of endogenous constituents involved in these pathways .
Result of Action
For example, AUDA has been shown to inhibit TNF-α-induced proliferation and migration of human aortic smooth muscle cells (HASMCs) .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is the soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of endogenous chemical mediators, such as epoxides of arachidonic acid, which are crucial for blood pressure regulation and vascular inflammation . The interaction between this compound and soluble epoxide hydrolase results in the inhibition of the enzyme’s activity, thereby modulating the levels of its substrates and products.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of soluble epoxide hydrolase by this compound leads to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties and play a role in protecting cells from oxidative stress . Additionally, this compound has been shown to affect the expression of genes involved in inflammatory responses and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The adamantane moiety of the compound allows it to fit into the active site of soluble epoxide hydrolase, thereby inhibiting its activity. This inhibition prevents the conversion of epoxyeicosatrienoic acids to their corresponding diols, which are less biologically active . Furthermore, the compound may also interact with other proteins and enzymes, leading to changes in their activity and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for prolonged inhibition of soluble epoxide hydrolase . Over extended periods, the compound may undergo degradation, leading to a decrease in its inhibitory effects. Long-term studies have also indicated that continuous exposure to the compound can result in sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits soluble epoxide hydrolase without causing significant adverse effects . At higher doses, toxic effects may be observed, including alterations in liver and kidney function. Threshold effects have been identified, where a specific dosage range results in optimal inhibition of the enzyme without causing toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. The inhibition of this enzyme by the compound leads to increased levels of epoxyeicosatrienoic acids, which are involved in various physiological processes, including blood pressure regulation and anti-inflammatory responses . The compound may also interact with other enzymes and cofactors, affecting metabolic flux and the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The adamantane moiety facilitates the compound’s uptake into cells, where it can accumulate and exert its inhibitory effects on soluble epoxide hydrolase . The distribution of the compound within tissues is also affected by its binding to specific proteins, which may enhance its localization to target sites.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with soluble epoxide hydrolase and other enzymes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its inhibitory effects on target enzymes. The localization of the compound within cells is essential for its role in modulating cellular processes and biochemical reactions.
Properties
IUPAC Name |
3-(1-adamantyl)-3-aminopropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c14-11(4-12(15)16)13-5-8-1-9(6-13)3-10(2-8)7-13;/h8-11H,1-7,14H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRKWWHTCVIOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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